molecular formula C9H10N2O3 B14864851 Methyl 6-acetyl-5-aminopyridine-2-carboxylate

Methyl 6-acetyl-5-aminopyridine-2-carboxylate

Cat. No.: B14864851
M. Wt: 194.19 g/mol
InChI Key: AKBNUBMNCZWFTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-acetyl-5-aminopyridine-2-carboxylate is an organic compound with the molecular formula C9H10N2O3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-acetyl-5-aminopyridine-2-carboxylate typically involves the esterification of 6-acetyl-5-aminopyridine-2-carboxylic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The mixture is refluxed for several hours, and the product is then isolated by neutralizing the reaction mixture and extracting the ester with an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-acetyl-5-aminopyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl 6-acetyl-5-aminopyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 6-acetyl-5-aminopyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-aminopyridine-2-carboxylate
  • Methyl 5-aminopyridine-2-carboxylate
  • Methyl 4-aminopyridine-2-carboxylate

Uniqueness

Methyl 6-acetyl-5-aminopyridine-2-carboxylate is unique due to the presence of both an acetyl group and an amino group on the pyridine ring. This structural feature allows it to participate in a diverse range of chemical reactions and enhances its potential biological activity compared to its analogs.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

methyl 6-acetyl-5-aminopyridine-2-carboxylate

InChI

InChI=1S/C9H10N2O3/c1-5(12)8-6(10)3-4-7(11-8)9(13)14-2/h3-4H,10H2,1-2H3

InChI Key

AKBNUBMNCZWFTO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=N1)C(=O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.